5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one
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Overview
Description
5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 3-methyl-4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazolone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed
Reduction: 5-Methyl-2-(3-methyl-4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The pyrazolone ring can also participate in various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-nitrophenol
- 2-Methyl-4-nitrophenol
- 4-Methyl-3-nitrophenol
Uniqueness
5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern and the presence of both a nitro group and a pyrazolone ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
648917-71-9 |
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Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H11N3O3/c1-7-5-9(3-4-10(7)14(16)17)13-11(15)6-8(2)12-13/h3-6,12H,1-2H3 |
InChI Key |
NJZCFLGTAFUZPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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